5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Description
Chemical Structure: The compound features a fused thiazolo[3,2-a]pyrimidine core substituted with a phenyl group at position 3, a ketone at position 5, and a carboxylic acid at position 6 (molecular formula: C₁₃H₈N₂O₃S; MW: 272.28) . It is commercially available (CAS: 446829-29-4) but lacks comprehensive analytical data, requiring users to verify purity .
Synthesis: Derived from multi-step protocols involving cyclization and functionalization. For example, acetylation of ethyl ester intermediates (e.g., compound 4b in ) yields carboxylic acid derivatives under reflux conditions with acetic anhydride .
Applications: Potential roles in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., fluorescence) are inferred from structurally related compounds .
Properties
IUPAC Name |
5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11-9(12(17)18)6-14-13-15(11)10(7-19-13)8-4-2-1-3-5-8/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIVXZZHTYSUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446829-29-4 | |
| Record name | 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of nitro groups to amino derivatives is a common reaction.
Common Reagents and Conditions
Oxidation: Lawesson’s reagent in DMSO at room temperature.
Reduction: Hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Electrophilic reagents such as α-bromo ketones and chloroacetic acid.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The compound’s structural similarity to purine allows it to bind effectively to these targets, potentially inhibiting their activity . This binding can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Commercial and Research Relevance
- Market Availability :
- Research Gaps: Limited data on the target compound’s bioactivity necessitates further studies leveraging its carboxylic acid group for targeted drug delivery or sensor applications .
Biological Activity
5-Oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazolopyrimidine family, which is known for a variety of pharmacological effects including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The chemical structure of this compound includes a thiazole ring fused with a pyrimidine moiety. This configuration contributes to its biological activity through various mechanisms such as enzyme inhibition and modulation of cell signaling pathways.
Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H9N3O3S |
| CAS Number | 1132-61-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolopyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxicity against various cancer cell lines such as gastric (SGC-7901), lung (A549), and liver (HepG2) cancers. The MTT assay results indicate that certain derivatives exhibit over 70% growth inhibition at specific concentrations, demonstrating their potential as anticancer agents .
Antiviral Properties
Thiazolopyrimidine compounds have also been evaluated for their antiviral activities. Preliminary bioassays suggest that these compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .
Anti-inflammatory Effects
In addition to anticancer and antiviral activities, thiazolopyrimidine derivatives have shown promise in reducing inflammation. Studies indicate that these compounds can modulate inflammatory pathways and reduce cytokine production in vitro .
The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or viral replication.
- Cell Signaling Modulation : It can affect signaling pathways related to cell proliferation and survival.
- Gene Expression Alteration : The compound may alter the expression of genes involved in cancer and inflammatory responses.
Case Studies
Several studies have investigated the biological activities of thiazolopyrimidine derivatives:
- Cytotoxicity Assessment : A study evaluated various thiazolopyrimidine derivatives for their cytotoxic effects on cancer cell lines using the MTT assay. Results showed that specific compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics .
- Antiviral Screening : Another research effort assessed the antiviral efficacy of thiazolopyrimidine compounds against specific viruses. The findings indicated a dose-dependent inhibition of viral replication in cell cultures .
Q & A
Q. What are the established synthetic routes for 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid?
The compound is typically synthesized via cyclocondensation of 2-aminothiazole derivatives with tricarbonyl methane intermediates. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (a precursor) is prepared by reacting 2-amino-2-thiazoline with ethyl 3-oxo-3-phenylpropanoate under acidic conditions (acetic acid, reflux) . Hydrolysis of the ester group yields the carboxylic acid derivative. Reaction conditions (e.g., solvent choice, temperature) significantly influence yields, with acetic acid and ethanol being common solvents .
Q. How is X-ray diffraction (XRD) applied to characterize its structural conformation?
XRD analysis reveals the fused thiazolo-pyrimidine core and substituent spatial arrangement. For example, the ethyl ester analog shows a puckered pyrimidine ring with a dihedral angle of 80.94° between the thiazolo-pyrimidine system and the phenyl ring . SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystallographic data, enabling precise bond-length and angle measurements critical for validating synthetic outcomes .
Q. Which spectroscopic methods confirm purity and structural integrity?
- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups) and carbonyl carbons (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHNOS at m/z 276.0342) .
- IR : Stretching bands for C=O (1680–1720 cm) and S-C=N (650–750 cm) validate functional groups .
Advanced Research Questions
Q. How can contradictory data in reaction yields from divergent synthesis protocols be resolved?
Discrepancies often arise from variations in catalysts, solvents, or purification methods. For instance, using palladium catalysts in DMF improves yields (~78%) for derivatives compared to uncatalyzed reactions (~50%) . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity) and reduce variability .
Q. What strategies enhance solubility for biological testing without compromising activity?
- Ester-to-acid hydrolysis : Converting ethyl esters to carboxylic acids improves aqueous solubility (e.g., ethyl 7-hydroxy-5-oxo-... to 5-oxo-3-phenyl-...-6-carboxylic acid) .
- Salt formation : Sodium or potassium salts of the carboxylic acid enhance solubility while retaining bioactivity .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .
Q. How do structural modifications influence biological activity across derivatives?
Substituents on the phenyl ring (e.g., chloro, methoxy) or thiazole moiety significantly alter activity. For example:
- Antimicrobial activity : 3-Chloro-4-methylphenyl derivatives show enhanced MIC values (2–4 µg/mL against S. aureus) compared to unsubstituted analogs .
- Anti-inflammatory effects : Methoxy groups at the 4-position improve COX-2 inhibition (IC ~0.8 µM) via hydrophobic interactions . Comparative structure-activity relationship (SAR) studies using crystallographic and docking data are critical .
Q. How can discrepancies in reported biological activity data be reconciled?
Variations in assay conditions (e.g., cell lines, incubation time) and compound purity often explain contradictions. For example:
- Purity thresholds : HPLC purity ≥95% reduces off-target effects .
- Assay standardization : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility . Meta-analyses of published IC values and statistical validation (e.g., ANOVA) help identify outliers .
Methodological Recommendations
- Crystallography : Prioritize SHELX-based refinement for high-resolution structural data .
- Synthetic Optimization : Employ catalysts (e.g., CuI, Pd/C) and polar aprotic solvents (DMF, DMSO) to improve yields .
- Biological Assays : Validate activity with orthogonal methods (e.g., enzymatic assays + cell-based tests) to confirm mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
